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Compound of Interest

Compound Name: N-Vinylphthalimide

Cat. No.: B056608 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Vinylphthalimide, a key monomer in the synthesis of various polymers with applications in

materials science and pharmaceuticals. This document presents its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with

detailed experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for N-Vinylphthalimide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for N-Vinylphthalimide

Chemical Shift (δ) ppm Multiplicity Assignment

7.88 - 7.72 m Aromatic protons (4H)

7.05 dd =CH- (1H)

5.01 d =CH₂ (trans, 1H)

4.45 d =CH₂ (cis, 1H)
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Solvent: CDCl₃. The chemical shifts are referenced to TMS (δ = 0.00 ppm). Coupling constants

(J) are typically in the range of 8-16 Hz for the vinyl protons.

Table 2: ¹³C NMR Spectroscopic Data for N-Vinylphthalimide

Chemical Shift (δ) ppm Assignment

167.1 Carbonyl (C=O)

134.4 Aromatic C

131.9 Aromatic C-H

130.9 Vinyl (=CH-)

123.6 Aromatic C-H

100.2 Vinyl (=CH₂)

Solvent: CDCl₃. The chemical shifts are referenced to the solvent signal.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for N-Vinylphthalimide

Wavenumber (cm⁻¹) Intensity Assignment

1715 Strong C=O stretching (imide)

1630 Medium C=C stretching (vinyl)

1380 Strong C-N stretching

960 Strong =C-H bending (trans)

720 Strong Aromatic C-H bending

Sample preparation: KBr pellet or as a thin film.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 4: UV-Vis Absorption Data for N-Vinylphthalimide
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λmax (nm) Solvent

298 Ethanol

This absorption corresponds to the π → π electronic transition of the conjugated system.*

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of N-Vinylphthalimide.

Materials:

N-Vinylphthalimide sample

Deuterated chloroform (CDCl₃)

NMR tubes (5 mm diameter)

Tetramethylsilane (TMS) as an internal standard

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of N-Vinylphthalimide.

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

Add a small drop of TMS to the solution to serve as an internal reference.

Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both the ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

A larger number of scans will be required for ¹³C NMR due to its lower natural abundance

and sensitivity.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the resulting spectra.

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Calibrate the ¹³C spectrum by referencing the CDCl₃ triplet to 77.16 ppm.
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Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of N-Vinylphthalimide.

Materials:

N-Vinylphthalimide sample

Potassium bromide (KBr), spectroscopy grade

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure (KBr Pellet Method):

Sample Preparation:

Thoroughly dry the KBr powder in an oven to remove any moisture.

Weigh approximately 1-2 mg of N-Vinylphthalimide and about 100-200 mg of dry KBr.

Grind the N-Vinylphthalimide to a fine powder using the agate mortar and pestle.

Add the KBr to the mortar and mix thoroughly with the sample by grinding until a

homogeneous, fine powder is obtained.

Transfer the mixture to the pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Spectral Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.
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Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum against the

background to produce the final absorbance or transmittance spectrum.

Data Analysis:

Identify and label the significant absorption bands in the spectrum.

Correlate the observed bands with the functional groups present in N-Vinylphthalimide.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) of N-Vinylphthalimide.

Materials:

N-Vinylphthalimide sample

Ethanol, spectroscopic grade

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

Sample Preparation:

Prepare a dilute stock solution of N-Vinylphthalimide in ethanol (e.g., 1 mg/mL).

From the stock solution, prepare a series of dilutions to find a concentration that gives a

maximum absorbance in the range of 0.5-1.0. A typical concentration is around 10⁻⁵ to

10⁻⁴ M.

Instrument Setup:
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Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

Select the desired wavelength range for scanning (e.g., 200-400 nm).

Spectral Acquisition:

Fill a quartz cuvette with the blank solvent (ethanol) and place it in the reference beam

path.

Fill another quartz cuvette with the N-Vinylphthalimide solution and place it in the sample

beam path.

Run a baseline correction with the blank solvent in both the sample and reference holders.

Acquire the absorption spectrum of the N-Vinylphthalimide solution.

Data Analysis:

Determine the wavelength of maximum absorbance (λmax) from the spectrum.

Visualizations
The following diagrams illustrate the logical flow of spectroscopic analysis.
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Caption: Workflow for the spectroscopic analysis of N-Vinylphthalimide.

To cite this document: BenchChem. [Spectroscopic Profile of N-Vinylphthalimide: A Technical
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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